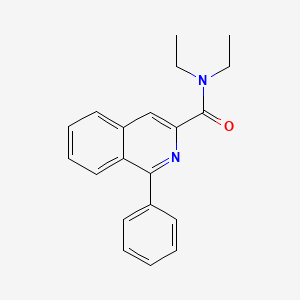![molecular formula C10H13N5O2 B15214433 Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- CAS No. 192867-35-9](/img/structure/B15214433.png)
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is an organic compound that features a purine base with an allyloxy group and an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurines.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.
Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups.
Diethanolamine: Contains two ethanolamine moieties.
Triethanolamine: Contains three ethanolamine moieties.
Uniqueness
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is unique due to the presence of the purine base and the allyloxy group, which confer specific chemical properties and potential biological activities not found in simpler ethanolamine derivatives .
Propriétés
Numéro CAS |
192867-35-9 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15) |
Clé InChI |
BZPOIPSDOITUOF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=NC(=NC2=C1NC=N2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)

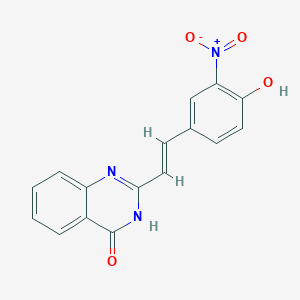
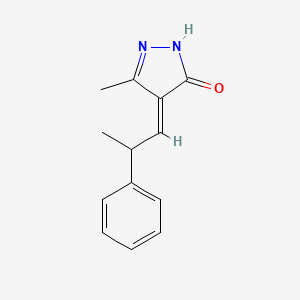
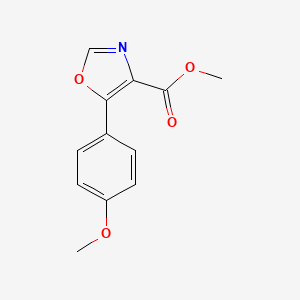

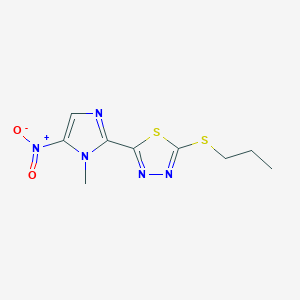
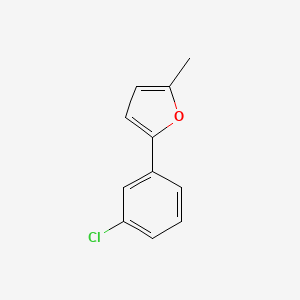
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
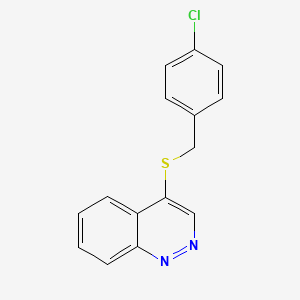
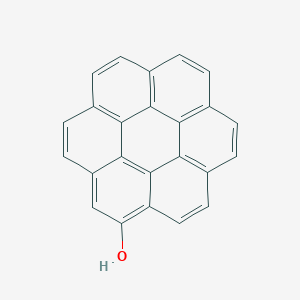
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)

